2-Bromo-4-tert-butylaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Bromo-4-tert-butylaniline involves various strategies, including the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step for achieving 2-amino-1H-imidazol-4-carbaldehyde derivatives, which proves the versatility of similar brominated compounds in organic synthesis (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-4-tert-butylaniline, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been characterized using techniques like X-ray diffraction, revealing stable structures with significant intramolecular interactions (Tamer et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 2-Bromo-4-tert-butylaniline derivatives includes reactions with secondary amines to form tertiary amines, showcasing the compound's reactivity towards nucleophilic agents, which is a crucial aspect for its application in synthetic organic chemistry (Pevzner, 2003).
Physical Properties Analysis
The physical properties, such as crystal and molecular structure of related compounds, are determined using techniques like DFT (Density Functional Theory), supporting the experimental results and providing insights into the stability and reactivity of the molecular structure (Çolak et al., 2021).
Chemical Properties Analysis
The synthesis and characterization of derivatives of 2-Bromo-4-tert-butylaniline illustrate the compound's versatile chemical properties, including its use as a building block for more complex chemical structures and its role in the synthesis of pharmaceutical intermediates (Thomson, Reilly, & Sandham, 2011).
Scientific Research Applications
Drug Discovery and Metabolic Processes : A study highlighted the use of similar structures in the synthesis of 2-amino-5-tert-butylpyridine, which is useful in drug discovery and metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).
Synthesis of Nonnatural Amino Acids : 2-Amino-4-bromobutanoic acid, a compound with structural similarities, is used for preparing nonnatural amino acids with basic or heterocyclic side chains and for preparing conformationally constrained peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).
Synthesis of Amino-Substituted Benzene Derivatives : Research has demonstrated the successful synthesis of amino-substituted benzene derivatives through oxidation processes involving 2-bromo-3-(tert-butyl-NNO-azoxy)-4,6-d (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).
Preparation of Alkylated Products and Reactions with Nucleophilic Agents : The compound is used in reactions leading to the preparation of tertiary amines and other products through bromination processes (Pevzner, 2003).
Synthesis of Polycyclic Aromatic Hydrocarbons : It plays a role in the selective preparation of polycyclic aromatic hydrocarbons, demonstrating its utility in organic synthesis (Yamato, Fujimoto, Miyazawa, & Matsuo, 1997).
Influence on Aniline Basicity and Reaction Rates : The size of the ortho-substituent in related compounds significantly influences reaction rates for deacetylation processes and aniline basicity, indicating its role in fine-tuning chemical reactions (Koning, 2010).
Stimuli-Triggered Drug Delivery Systems : A study showed the successful synthesis of multifunctional copolymers with a reduction-labile arm, suggesting applications in stimuli-triggered drug delivery systems (Liu, Tang, Tang, & Zhao, 2015).
Potential as Antimicrobial Agents : Substituted phenyl azetidines, synthesized through unique methods involving similar compounds, show promise as antimicrobial agents (Doraswamy & Ramana, 2013).
Safety And Hazards
- Hazard Statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Precautionary Measures :
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves, eye protection, and face protection.
- P302 + P352: If on skin, wash with plenty of water.
- P337 + P313: If eye irritation persists, seek medical advice.
- P305 + P351 + P338: If in eyes, rinse cautiously with water. Remove contact lenses if present and easy to do. Continue rinsing.
- P362 + P364: Take off contaminated clothing and wash before reuse.
- P332 + P313: If skin irritation occurs, seek medical attention.
Future Directions
Research on 2-Bromo-4-(tert-butyl)aniline could explore:
- Functional Group Transformations : Investigate its reactivity in various reactions.
- Applications : Explore its potential in drug discovery or materials science.
Please note that this analysis is based on available information, and further studies may reveal additional insights. For a more detailed understanding, consult relevant scientific literature123.
properties
IUPAC Name |
2-bromo-4-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYFBNIFKQRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285864 | |
Record name | 2-bromo-4-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butylaniline | |
CAS RN |
103273-01-4 | |
Record name | 2-bromo-4-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(tert-butyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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